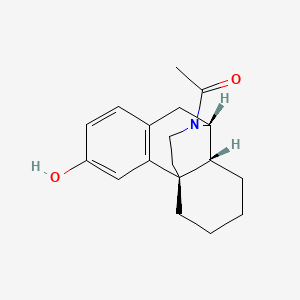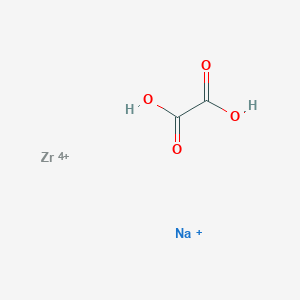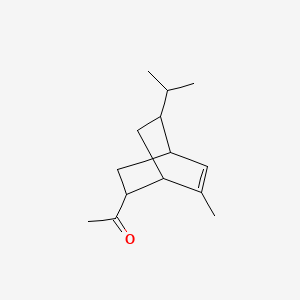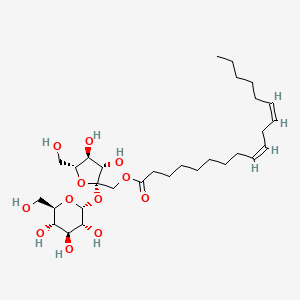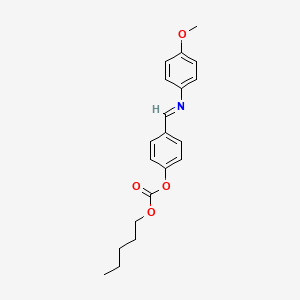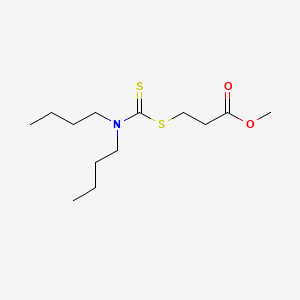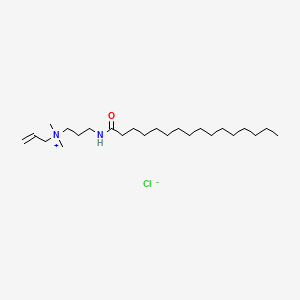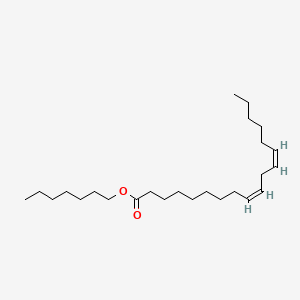
Heptyl (9Z,12Z)-octadeca-9,12-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl (9Z,12Z)-octadeca-9,12-dienoate is a chemical compound that belongs to the class of fatty acid esters. It is derived from linoleic acid, which is a polyunsaturated omega-6 fatty acid. This compound is known for its unique structure, which includes a heptyl ester linked to a linoleic acid backbone. It is commonly used in various industrial and scientific applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of linoleic acid with heptanol. This reaction can be catalyzed by acids such as sulfuric acid or by enzymes like lipases. The reaction conditions usually include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or lipase
Solvent: Toluene or hexane
Reaction Time: 6-12 hours
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the esterification process is optimized for higher yields. The process involves continuous stirring and the removal of water formed during the reaction to drive the equilibrium towards the ester product. The final product is then purified using distillation or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Heptyl (9Z,12Z)-octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to form saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated heptyl octadecanoate.
Substitution: Amides or ethers, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Heptyl (9Z,12Z)-octadeca-9,12-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Used in the formulation of cosmetics, lubricants, and biofuels.
Mecanismo De Acción
The mechanism of action of Heptyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with cell membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for enzymes like lipases and oxidases, leading to the formation of bioactive metabolites. These interactions can modulate various cellular pathways, including inflammatory and oxidative stress responses.
Comparación Con Compuestos Similares
Heptyl (9Z,12Z)-octadeca-9,12-dienoate can be compared with other similar compounds such as:
Heptyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: Contains an additional double bond, making it more unsaturated.
(9Z,12Z)-octadecadien-1-ol: A fatty alcohol with similar double bond positions but lacks the ester group.
(3Z,6Z,9Z)-3,6,9-Octadecatriene: A triene with three double bonds, used in pheromone synthesis.
The uniqueness of this compound lies in its specific ester linkage and the presence of two cis double bonds, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
97635-36-4 |
|---|---|
Fórmula molecular |
C25H46O2 |
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
heptyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C25H46O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25(26)27-24-22-20-8-6-4-2/h10-11,13-14H,3-9,12,15-24H2,1-2H3/b11-10-,14-13- |
Clave InChI |
DBFMOWZBHVFCHH-XVTLYKPTSA-N |
SMILES isomérico |
CCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


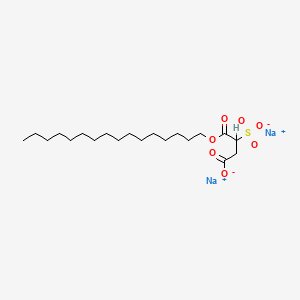
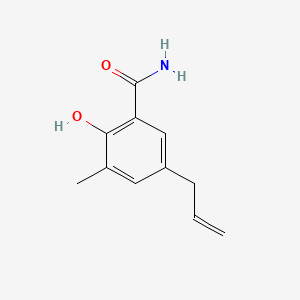
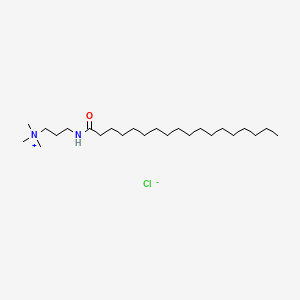

![1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B12667750.png)

